Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
Structure: The compound features a dihydropyridine ring (a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom) with various functional groups attached.
Purpose: It has garnered interest due to its potential biological activities, which we’ll explore further.
Preparation Methods
Synthesis Routes:: The synthetic preparation of this compound involves several steps. One common approach includes the following:
Condensation Reaction: Ethyl 6-aminonicotinate reacts with an appropriate thiol (such as 2-mercaptoethanol) to form the thiazole ring.
Cyanation: The thiazole intermediate undergoes cyanation using reagents like sodium cyanide or acetonitrile to introduce the cyano group.
Esterification: The final step involves esterification of the carboxylic acid group using ethyl alcohol.
Industrial Production:: While not widely produced industrially, researchers have explored scalable methods for its synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group could yield the corresponding amine.
Substitution: Electrophilic substitution at the phenyl ring is possible.
Thiol: Used for the initial thiazole ring formation.
Sodium Cyanide or Acetonitrile: For cyanation.
Ethyl Alcohol: Essential for esterification.
Major Products:: The primary product is the titled compound itself.
Scientific Research Applications
This compound has found relevance in various fields:
Medicine: Its potential as an antitumor or cytotoxic agent has been investigated.
Chemistry: Researchers explore its reactivity and applications in organic synthesis.
Biology: It may interact with cellular pathways due to its structural features.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets, possibly related to cell growth or signaling pathways.
Comparison with Similar Compounds
While unique, it shares features with other thiazole-containing molecules. Notable compounds include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal agent) .
Properties
Molecular Formula |
C23H20ClN3O3S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
ethyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H20ClN3O3S/c1-2-30-23(29)20-19(14-8-10-16(24)11-9-14)17(12-25)22(31-13-18(26)28)27-21(20)15-6-4-3-5-7-15/h3-11,19,27H,2,13H2,1H3,(H2,26,28) |
InChI Key |
GMEGJAMRZFREAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C#N)SCC(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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